molecular formula C15H17NO4S B8471592 2-Quinolinecarboxylic acid,1-[3-(acetylthio)-1-oxopropyl]-1,2,3,4-tetrahydro-

2-Quinolinecarboxylic acid,1-[3-(acetylthio)-1-oxopropyl]-1,2,3,4-tetrahydro-

Cat. No. B8471592
M. Wt: 307.4 g/mol
InChI Key: TXPAKRVLXBZXOC-UHFFFAOYSA-N
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Patent
US04461896

Procedure details

3-Acetylthiopropanoic acid (132 g) in toluene (200 ml) was treated with thionyl chloride (300 ml). The resulting solution was warmed on the steam bath for two hours, stirred overnight at room temperature then evaporated to dryness under reduced pressure, and finally distilled, to yield 139 g, b.p. (0.35-0.50 mm) 64°-66° of 3-acetylthiopropanoyl chloride. A solution of (±)-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid hydrochloride (32.05 g) in pyridine (300 ml) was treated dropwise with 3-acetylthiopropanoyl chloride (25 g) with vigorous stirring. After stirring overnight, the reaction mixture was added to ice (600 g), acidified with concentrated hydrochloric acid, and extracted with ether. The combined ether extracts were concentrated under vacuum to a solid product, which was washed with cold ether (50 ml). This product, 1-(3-acetylthio-1-oxopropyl)-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid, was crystallized from ethyl acetate-hexanes; yield 19 g, m.p. 89°-91°.
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32.05 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(CCC(O)=S)(=O)C.S(Cl)(Cl)=O.[C:13]([S:16][CH2:17][CH2:18][C:19](Cl)=[O:20])(=[O:15])[CH3:14].Cl.[NH:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH2:26][CH2:25][CH:24]1[C:33]([OH:35])=[O:34].Cl>C1(C)C=CC=CC=1.N1C=CC=CC=1>[C:13]([S:16][CH2:17][CH2:18][C:19]([N:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH2:26][CH2:25][CH:24]1[C:33]([OH:35])=[O:34])=[O:20])(=[O:15])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
132 g
Type
reactant
Smiles
C(C)(=O)CCC(=S)O
Name
Quantity
300 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)SCCC(=O)Cl
Step Three
Name
Quantity
32.05 g
Type
reactant
Smiles
Cl.N1C(CCC2=CC=CC=C12)C(=O)O
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)SCCC(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
ice
Quantity
600 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed on the steam bath for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
then evaporated to dryness under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
finally distilled
CUSTOM
Type
CUSTOM
Details
to yield 139 g, b.p
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined ether extracts were concentrated under vacuum to a solid product, which
WASH
Type
WASH
Details
was washed with cold ether (50 ml)
CUSTOM
Type
CUSTOM
Details
This product, 1-(3-acetylthio-1-oxopropyl)-1,2,3,4-tetrahydro-2-quinolinecarboxylic acid, was crystallized from ethyl acetate-hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(=O)SCCC(=O)N1C(CCC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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